molecular formula C10H7NO2S B8492289 7-Thiocarboxy-8-hydroxyquinoline

7-Thiocarboxy-8-hydroxyquinoline

Cat. No.: B8492289
M. Wt: 205.23 g/mol
InChI Key: ZPAAJHLLJPQFLZ-UHFFFAOYSA-N
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Description

7-Thiocarboxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a well-known heterocyclic compound with a hydroxyl group at position 8 and a thiocarboxy (-SH-C(=O)-) group at position 6.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

8-hydroxyquinoline-7-carbothioic S-acid

InChI

InChI=1S/C10H7NO2S/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)

InChI Key

ZPAAJHLLJPQFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)S)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 7-Thiocarboxy-8-hydroxyquinoline and its analogs:

Compound Substituents Molecular Weight LogP Key Properties
7-Thiocarboxy-8-hydroxyquinoline -SH-C(=O)- at C7, -OH at C8 ~209.24* ~1.8* Higher polarity due to sulfur; enhanced metal chelation potential
8-Hydroxyquinoline -OH at C8 145.16 2.1 Classic metal chelator; antimicrobial activity
8-Ethoxy-7-carboxyquinoline -OEt at C8, -COOH at C7 217.22 2.33 Moderate lipophilicity; unknown bioactivity
8-Amino-7-methyl-quinoline -NH2 at C8, -CH3 at C7 158.2 2.5† Basic amino group; soluble in DMSO/methanol
7,8-Benzoquinoline Benzo fused at C7-C8 179.22 3.5‡ High aromaticity; industrial applications

*Estimated based on molecular formula (C10H7NO2S). †Predicted pKa = 4.65 . ‡Estimated due to extended aromatic system.

Key Observations :

  • The ethoxy and carboxy groups in 8-Ethoxy-7-carboxyquinoline contribute to higher molecular weight and moderate lipophilicity, which may limit membrane permeability .
  • 7,8-Benzoquinoline’s fused aromatic ring system enhances stability and LogP, making it suitable for applications requiring thermal resistance .

Hypotheses :

  • The sulfur atom in 7-Thiocarboxy-8-hydroxyquinoline may confer resistance to enzymatic degradation compared to oxygen-containing analogs.
  • Synergistic effects between the thiocarboxy and hydroxyl groups could improve selectivity for bacterial vs. mammalian cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Thiocarboxy-8-hydroxyquinoline with high purity?

  • Methodology : Thiocarboxylation of 8-hydroxyquinoline derivatives using thiocarboxylic acid or its anhydrides under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C). Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate the product. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of 7-Thiocarboxy-8-hydroxyquinoline?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) using UV-Vis spectroscopy to determine λmax shifts.
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC and FTIR for functional group integrity .
  • Chelation capacity : Perform UV-Vis titration with metal ions (e.g., Fe³⁺, Cu²⁺) to assess binding constants (Ka) .

Q. What are the optimal storage conditions to maintain the stability of 7-Thiocarboxy-8-hydroxyquinoline?

  • Methodology : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation and photodegradation. Conduct periodic stability checks via HPLC and compare retention times against freshly synthesized batches. Use desiccants to minimize moisture uptake .

Advanced Research Questions

Q. How does the thiocarboxy substituent influence the photochemical reactivity of 7-Thiocarboxy-8-hydroxyquinoline compared to brominated analogs (e.g., 8-Bromo-7-hydroxyquinoline)?

  • Methodology :

  • Photolysis studies : Irradiate with UV (365 nm) or two-photon excitation (740 nm) in aqueous buffer (pH 7.4). Monitor release kinetics of protected groups (e.g., carboxylates) via fluorescence quenching or time-resolved infrared spectroscopy (TRIR). Compare quantum yields with brominated derivatives to assess substituent effects on reaction mechanisms (e.g., SN1 vs. radical pathways) .
  • Computational modeling : Use density functional theory (DFT) to calculate excited-state energy barriers and predict reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active findings) for 7-Thiocarboxy-8-hydroxyquinoline?

  • Methodology :

  • Standardized assays : Replicate studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols. Control variables: compound purity (≥95%), solvent (DMSO concentration ≤1%), and culture media (Mueller-Hinton agar vs. LB broth) .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., efflux pump activity in resistant strains) and propose mechanism-driven hypotheses (e.g., thiocarboxy-mediated membrane disruption vs. intracellular target inhibition) .

Q. What strategies can optimize 7-Thiocarboxy-8-hydroxyquinoline for use in metal-organic frameworks (MOFs) or bioimaging probes?

  • Methodology :

  • Coordination chemistry : Synthesize MOFs with transition metals (e.g., Zn²⁺) and characterize via X-ray crystallography. Compare porosity and stability with parent 8-hydroxyquinoline-based MOFs .
  • Fluorescence tuning : Modify substituents (e.g., electron-withdrawing groups) to shift emission wavelengths. Assess cellular uptake and toxicity in vitro using confocal microscopy and MTT assays .

Q. How can researchers validate the metal-chelating selectivity of 7-Thiocarboxy-8-hydroxyquinoline in complex biological matrices?

  • Methodology :

  • Competitive binding assays : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion depletion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in serum-containing cell cultures.
  • In vivo models : Administer the compound to metal-overload animal models (e.g., Wilson’s disease rats) and measure urinary metal excretion via atomic absorption spectroscopy (AAS) .

Methodological Considerations for Data Interpretation

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Ethical compliance : Adhere to ICH guidelines for preclinical studies, including rigorous documentation of synthetic protocols and toxicity profiles .

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